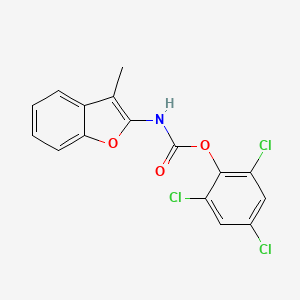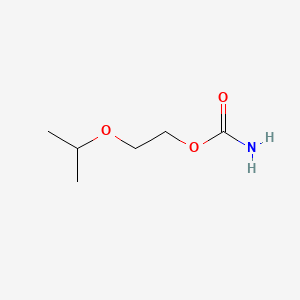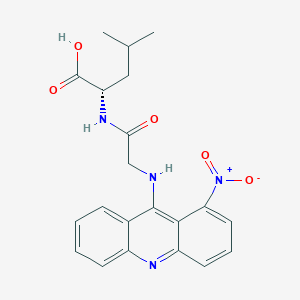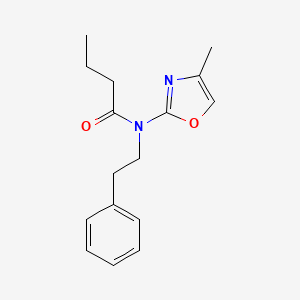![molecular formula C9H4ClF2NO2 B12898104 4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12898104.png)
4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride is a chemical compound belonging to the class of heterocyclic compounds known as oxazoles. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the difluoromethyl group and the carbonyl chloride functional group makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride typically involves the introduction of the difluoromethyl group into the oxazole ring. One common method is the difluoromethylation of oxazole derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, often involving metal catalysts such as copper or palladium .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, often facilitated by specific catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents like hydrogen peroxide and sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The carbonyl chloride group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable adducts .
Comparaison Avec Des Composés Similaires
Benzo[d]oxazole-2-carbonyl chloride: Lacks the difluoromethyl group, resulting in different reactivity and applications.
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in chemical properties and biological activity.
Uniqueness: The presence of the difluoromethyl group in 4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H4ClF2NO2 |
|---|---|
Poids moléculaire |
231.58 g/mol |
Nom IUPAC |
4-(difluoromethyl)-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C9H4ClF2NO2/c10-7(14)9-13-6-4(8(11)12)2-1-3-5(6)15-9/h1-3,8H |
Clé InChI |
DTOQZFLOAMPWPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)C(=O)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


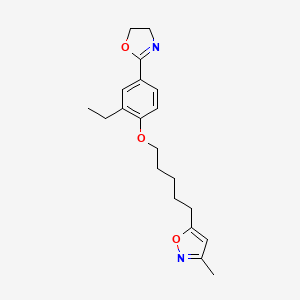
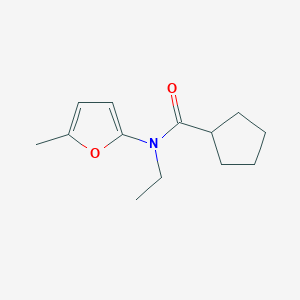
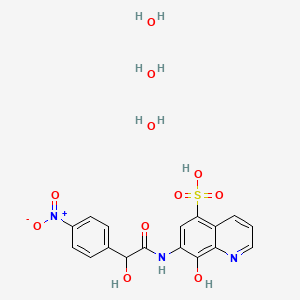
![2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12898048.png)
![1,2,3-Trimethoxydibenzo[b,d]furan](/img/structure/B12898055.png)
![2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B12898061.png)
